1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

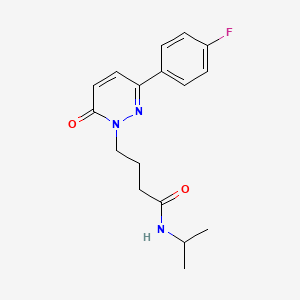

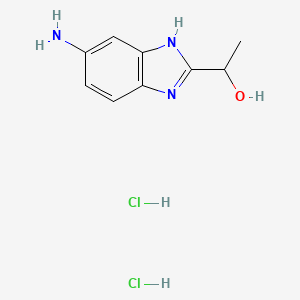

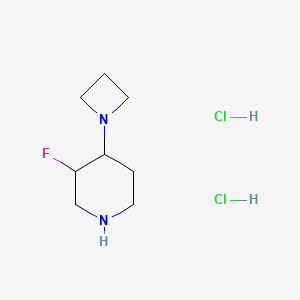

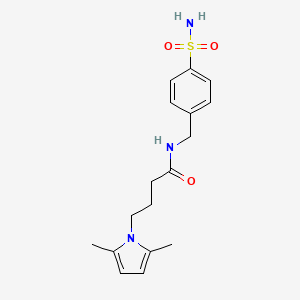

“1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride” is a chemical compound with the empirical formula C9H13Cl2N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .

Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride” is 250.12. It is a solid at room temperature . The compound’s InChI code is 1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H , which provides information about its molecular structure.

Scientific Research Applications

Antimicrobial and Antifungal Applications

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride derivatives have been explored for their potential in antimicrobial and antifungal applications. Studies have shown that benzimidazole derivatives exhibit significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014). Furthermore, the synthesis of new benzimidazole, benzotriazole, and aminothiazole derivatives has demonstrated promising antifungal activities, particularly against various Candida species and dermatophytes (Khabnadideh et al., 2012).

Antineoplastic and Antifilarial Agents

Benzimidazole derivatives, including those related to 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride, have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Studies have indicated significant growth inhibition in L1210 cells, suggesting potential applications in cancer treatment. Additionally, these compounds have shown in vivo antifilarial activity against various worms in experimental models, hinting at their usefulness in treating parasitic infections (Ram et al., 1992).

Enzymatic Inhibition Studies

The derivatives of 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride have been studied for their inhibitory activity on various enzymes. This includes the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are relevant in the context of neurodegenerative diseases and inflammatory conditions (Taj et al., 2020).

Synthesis and Characterization of Metal Complexes

Research has also focused on the synthesis and characterization of metal complexes involving benzimidazole derivatives. These studies include the creation of complexes with transition metals like Cu, Mn, Zn, Fe, Co, and Ni. Such complexes have potential applications in various fields, including catalysis, material science, and possibly medicinal chemistry (Tavman et al., 2018).

Anti-Inflammatory Potential

There has been significant research into the anti-inflammatory properties of benzimidazole derivatives. Compounds synthesized from 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride analogs have been evaluated for their anti-inflammatory activity, particularly in models like carrageenan-induced rat paw edema. These studies have highlighted their potential as anti-inflammatory agents, which could be beneficial in developing new treatments for inflammatory diseases (Ganji & Agrawal, 2020).

Antitumor Activity

The exploration of benzimidazole derivatives in antitumor applications has been a focus of several studies. For instance, the synthesis and evaluation of Pd(II) and Pt(II) complexes with benzimidazole methyl ester have shown potential antitumor activity. These studies provide a basis for the development of new antitumor drugs (Abdel-Ghani & Mansour, 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is classified as an eye irritant (Eye Irrit. 2) . The precautionary statements associated with it are P305 + P351 + P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

1-(6-amino-1H-benzimidazol-2-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODHXGJWTMGIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)

![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)